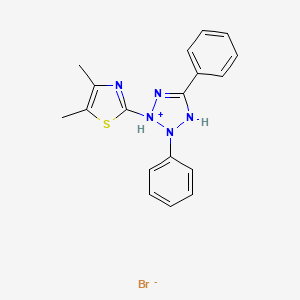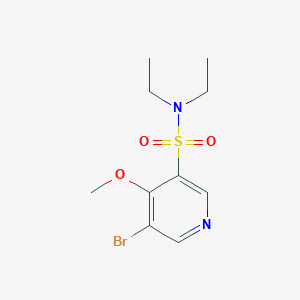
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the imidazole ring and a vinyl group substituted with a 2,3-dimethylphenyl group. It is an important intermediate in pharmaceutical synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole involves the reaction of phosphorus ylide with 2,3-dimethylphenyl-1-trityl-1H-imidazole-4-ketone. The reaction is typically carried out under stirring conditions overnight (12-16 hours). The reaction product is then filtered, concentrated, washed, and purified using a silica gel column . This method addresses the technical challenges of expensive reagents and complex operations, making it more suitable for industrial production.
Analyse Des Réactions Chimiques
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group allows for substitution reactions, particularly with halogens or other electrophiles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Applications De Recherche Scientifique
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole can be compared with similar compounds such as:
Dexmedetomidine: A related compound with similar structural features, used as a sedative and analgesic.
Medetomidine: Another structurally related compound with applications in veterinary medicine.
Clonidine: A compound with similar pharmacological properties, used to treat hypertension and other conditions.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C32H28N2 |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
4-[1-(2,3-dimethylphenyl)ethenyl]-1-tritylimidazole |
InChI |
InChI=1S/C32H28N2/c1-24-14-13-21-30(25(24)2)26(3)31-22-34(23-33-31)32(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-23H,3H2,1-2H3 |
Clé InChI |
AFQCUSBBTZODOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=C)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)


![methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825268.png)





![Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-](/img/structure/B11825301.png)
![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)



